molecular formula C23H38ClNO2 B120932 Hexadecyl 3-amino-4-chlorobenzoate CAS No. 143269-74-3

Hexadecyl 3-amino-4-chlorobenzoate

Cat. No.: B120932
CAS No.: 143269-74-3
M. Wt: 396 g/mol
InChI Key: WZPMUDCUMKEHSE-UHFFFAOYSA-N
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Description

Hexadecyl 3-amino-4-chlorobenzoate, also known as HDAC, is an important non-steroidal anti-inflammatory drug (NSAID) used in the laboratory setting. It is a derivative of benzoic acid and has been used in various research applications since its discovery in the early 1970s. HDAC is composed of a carboxylic acid and an amine, making it a zwitterionic molecule. Its unique properties make it an ideal candidate for a variety of scientific applications, including drug synthesis, biochemical and physiological research, and laboratory experiments.

Scientific Research Applications

Environmental Remediation

Hexadecyl 3-amino-4-chlorobenzoate and its related compounds have been studied for environmental applications, such as the removal of heavy metals from aqueous solutions. A study by Liu et al. (2016) demonstrated the use of Fe3O4@hexadecyl trimethoxysilane@chitosan composites for the efficient removal of Cu(II) from aqueous solutions, highlighting the potential of similar compounds in wastewater treatment (Liu, Chen, Yang, Mingdang, Li, & Dong, 2016).

Medical Research

In the medical field, derivatives of 3-amino-4-chlorobenzoate have been explored for their biological activities. For instance, Osarodion (2020) synthesized new compounds including 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one and found them to have significant anti-inflammatory activity, suggesting potential pharmaceutical applications (Osarodion, 2020).

Chemical Synthesis and Properties

Studies have also been conducted on the kinetics and properties of derivatives of this compound. Sikorska (1999) researched the dehydration kinetics of lanthanide(III) 2-amino-4-chlorobenzoates, providing insights into their chemical behavior and potential applications in synthesis (Sikorska, 1999).

Optoelectronics

In optoelectronics, compounds like 2-Amino 4-methylpyridinium 3-chlorobenzoate have been studied for their potential use in devices. Babu et al. (2017) synthesized and characterized such a compound, revealing its potential for optoelectronics device applications due to its nonlinear optical properties (Babu, Chandrasekaran, Thirumurugan, Anitha, & Saravanabhavan, 2017).

Safety and Hazards

This compound is primarily used for research purposes and should not be used as a pharmaceutical, food, or household product. Always exercise caution and verify its safety before any application .

Properties

IUPAC Name

hexadecyl 3-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-23(26)20-16-17-21(24)22(25)19-20/h16-17,19H,2-15,18,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPMUDCUMKEHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888979
Record name Benzoic acid, 3-amino-4-chloro-, hexadecyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 3-amino-4-chloro-, hexadecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

143269-74-3
Record name Benzoic acid, 3-amino-4-chloro-, hexadecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143269-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-4-chloro-, hexadecyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-amino-4-chloro-, hexadecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-amino-4-chloro-, hexadecyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-chlorobenzoic acid, hexadecyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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